molecular formula C7H4BrClO3S B13543298 3-Bromo-5-formylbenzenesulfonyl chloride

3-Bromo-5-formylbenzenesulfonyl chloride

Cat. No.: B13543298
M. Wt: 283.53 g/mol
InChI Key: VWDYSDWYBCPNOT-UHFFFAOYSA-N
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Description

3-Bromo-5-formylbenzenesulfonyl chloride is an organic compound that belongs to the class of aryl sulfonyl chlorides. It is characterized by the presence of a bromine atom, a formyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-formylbenzenesulfonyl chloride typically involves the bromination of 5-formylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The product is then purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Bromo-5-formylbenzenesulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The formyl group can undergo oxidation or reduction, altering the compound’s properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a formyl group.

    3-Bromobenzenesulfonyl chloride: Lacks the formyl group, making it less reactive in certain reactions.

Uniqueness

3-Bromo-5-formylbenzenesulfonyl chloride is unique due to the presence of both a formyl group and a sulfonyl chloride group, which provides a combination of reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C7H4BrClO3S

Molecular Weight

283.53 g/mol

IUPAC Name

3-bromo-5-formylbenzenesulfonyl chloride

InChI

InChI=1S/C7H4BrClO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-4H

InChI Key

VWDYSDWYBCPNOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C=O

Origin of Product

United States

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